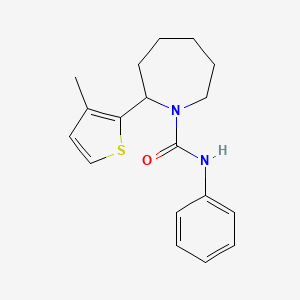
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. By blocking the sigma-1 receptor, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide may modulate the activity of various neurotransmitter systems, such as dopamine, serotonin, and glutamate, which are implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to improve cognitive function and reduce amyloid-beta levels in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Additionally, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific modulation of cellular processes. However, one limitation is that 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has a relatively short half-life and may require frequent dosing in animal experiments.
Zukünftige Richtungen
Future research on 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could focus on elucidating its mechanism of action in different neurological disorders and identifying potential biomarkers for patient selection. Additionally, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could be studied in combination with other drugs to assess its potential synergistic effects. Finally, the development of more potent and selective sigma-1 receptor antagonists could lead to the discovery of new therapeutic agents for neurological disorders.
Synthesemethoden
The synthesis of 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide involves the reaction of 3-methyl-2-thiophenecarboxylic acid with N-phenylpiperazine in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 1-azepanecarboxylic acid to yield 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Wissenschaftliche Forschungsanwendungen
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-11-13-22-17(14)16-10-6-3-7-12-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11,13,16H,3,6-7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQMRXJSKQMIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

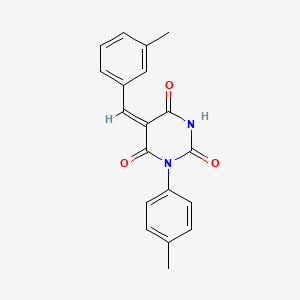
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
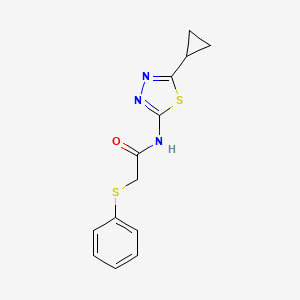
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
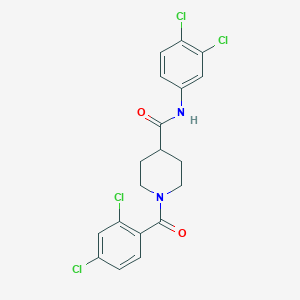
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
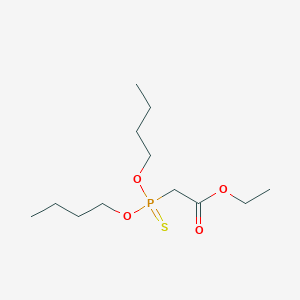
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
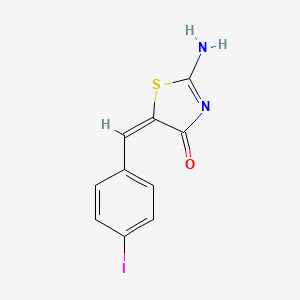
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
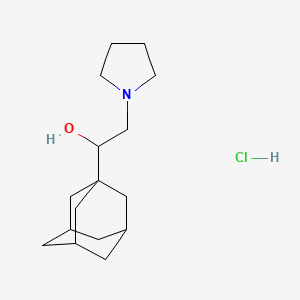
![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)